molecular formula C21H19ClO2 B14009061 2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol) CAS No. 54764-85-1

2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)

Cat. No.: B14009061
CAS No.: 54764-85-1
M. Wt: 338.8 g/mol
InChI Key: GDWFFTYLWSJYDG-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)-(2-hydroxy-5-methyl-phenyl)methyl]-4-methyl-phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes multiple aromatic rings and various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)-(2-hydroxy-5-methyl-phenyl)methyl]-4-methyl-phenol typically involves multiple steps. One common method includes the reaction of 2-chlorophenyl magnesium bromide with a suitable ketone, followed by dehydration and subsequent oxidation to form the desired phenol compound . The reaction conditions often require the use of acidic ionic liquids and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)-(2-hydroxy-5-methyl-phenyl)methyl]-4-methyl-phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2-chlorophenyl)-(2-hydroxy-5-methyl-phenyl)methyl]-4-methyl-phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)-(2-hydroxy-5-methyl-phenyl)methyl]-4-methyl-phenol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenol: A simpler phenol with a single chlorine substituent.

    4-Methylphenol:

    2-Hydroxy-5-methylphenyl: A phenol with a hydroxyl and methyl group on the aromatic ring.

Uniqueness

2-[(2-chlorophenyl)-(2-hydroxy-5-methyl-phenyl)methyl]-4-methyl-phenol is unique due to its complex structure, which includes multiple aromatic rings and various substituents.

Properties

CAS No.

54764-85-1

Molecular Formula

C21H19ClO2

Molecular Weight

338.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)-(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

InChI

InChI=1S/C21H19ClO2/c1-13-7-9-19(23)16(11-13)21(15-5-3-4-6-18(15)22)17-12-14(2)8-10-20(17)24/h3-12,21,23-24H,1-2H3

InChI Key

GDWFFTYLWSJYDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C2=CC=CC=C2Cl)C3=C(C=CC(=C3)C)O

Origin of Product

United States

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